4-Methoxy-1,3-dimethylindolin-2-imine
Description
4-Methoxy-1,3-dimethylindolin-2-imine is a nitrogen-containing heterocyclic compound characterized by an indoline backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 1, 3, and 4, along with an imine (=NH) functional group at position 2. This article compares the compound with similar molecules based on structural features, spectral data, and functional roles.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methoxy-1,3-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-7-10-8(13(2)11(7)12)5-4-6-9(10)14-3/h4-7,12H,1-3H3 |
InChI Key |
GVUQQWLOAGMFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2OC)N(C1=N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3-dimethylindolin-2-imine typically involves the reaction of 4-methoxy-3,3-dimethylindolin-2-one with appropriate reagents to introduce the imine functionality. One common method is the condensation reaction between 4-methoxy-3,3-dimethylindolin-2-one and a primary amine under acidic conditions, which facilitates the formation of the imine bond (C=N) by eliminating water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,3-dimethylindolin-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oxime derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-Methoxy-1,3-dimethylindolin-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole nucleus can also interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
4-Methoxy-1-methylindole ()
- Structure : Lacks the imine group and dimethyl substitution but shares the methoxy and methyl groups on the indole core.
- Indole derivatives are often studied for their biological activity (e.g., serotonin analogs), whereas imine-containing indolines may exhibit distinct reactivity in synthesis or medicinal chemistry .
4-Methoxy-1,3-phenylenediamine (CAS 615-05-4) ()
- Structure: Aromatic diamine with methoxy substitution at position 4 and amino groups at positions 1 and 3.
- Key Differences: Lacks the indoline backbone and imine group, making it more reactive as a diamine (e.g., in dye synthesis or polymer crosslinking). Applications: Used in oxidation dyes (e.g., C.I. 76050) and as a precursor in pharmaceutical intermediates .
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ()
- Structure: Benzothiazole core with methoxy and dimethylaminoethylamine substituents.
- Key Differences: The benzothiazole ring enhances stability and π-conjugation compared to the indoline system. Potential bioactivity: Benzothiazoles are explored for antimicrobial or antitumor properties, suggesting that 4-Methoxy-1,3-dimethylindolin-2-imine might also have pharmacological relevance .
Comparative Analysis Table
Research Findings and Limitations
- Spectral Data : While direct UV/IR/MS data for this compound are unavailable, methoxy-substituted indoles (e.g., ) typically show UV λmax ~270–280 nm (aromatic π→π* transitions) and IR peaks for -OCH₃ (~2850 cm⁻¹) and -NH (~3400 cm⁻¹) .
- Synthetic Pathways: Analogous compounds (e.g., ’s 4-Methoxy-1,3-naphthalene butanoic acid) suggest possible routes via Friedel-Crafts alkylation or imine condensation, though further validation is needed.
- Toxicity Considerations: The carcinogenic risk of 4-Methoxy-1,3-phenylenediamine underscores the need for safety assessments of methoxy-nitrogen heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
